2-Chloro-4-methoxy-1-(trifluoromethyl)benzene

Description

Chemical Classification and Nomenclature

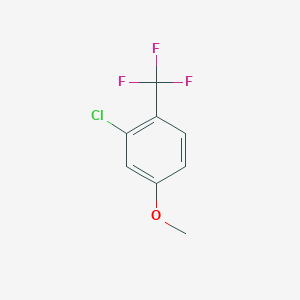

2-Chloro-4-methoxy-1-(trifluoromethyl)benzene is a halogenated aromatic compound belonging to the class of substituted benzenes. Its systematic IUPAC name reflects the positions of its three functional groups: a chloro group at position 2, a methoxy group at position 4, and a trifluoromethyl group at position 1 on the benzene ring. The molecular formula is C₈H₆ClF₃O , with a molecular weight of 210.58 g/mol . The SMILES notation COC1=CC(=C(C=C1)C(F)(F)F)Cl succinctly represents its structure. Common synonyms include 2-chloro-4-methoxybenzotrifluoride and 4-chloro-3-(trifluoromethyl)anisole, though these are less frequently used in modern literature.

Substituent effects on the benzene ring follow established electronic principles:

- Trifluoromethyl (-CF₃) : Strongly electron-withdrawing via inductive effects, meta-directing in electrophilic substitutions.

- Chloro (-Cl) : Moderately electron-withdrawing, ortho/para-directing.

- Methoxy (-OCH₃) : Electron-donating via resonance, para-directing.

This interplay creates a unique electronic landscape, influencing reactivity and synthetic applications.

Historical Context in Chemical Research

The compound’s development is rooted in advancements in halogenated aromatic chemistry . Early work by Swarts (1898) demonstrated the use of antimony trifluoride (SbF₃) to introduce trifluoromethyl groups via halogen exchange, a method later refined for benzotrifluoride synthesis. By the mid-20th century, Friedel-Crafts alkylation and nucleophilic aromatic substitution became standard for installing chloro and methoxy groups.

The rise of fluorinated pharmaceuticals in the 1980s–1990s, driven by the metabolic stability imparted by CF₃ groups, further elevated interest in such compounds. Advances in catalytic methods, including N-heterocyclic carbene (NHC)-mediated benzannulation (2023), now enable efficient synthesis of multi-substituted benzotrifluorides.

Significance in Organic Chemistry Literature

This compound exemplifies the strategic use of substituents to modulate reactivity:

- Synthetic Intermediates : Serves as a precursor in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., kinase inhibitors).

- Materials Science : Trifluoromethyl groups enhance thermal stability in polymers, while methoxy groups improve solubility.

- Mechanistic Studies : Used to probe electronic effects in electrophilic aromatic substitution (e.g., nitration, sulfonation).

A 2022 review highlighted its role in cross-coupling reactions , where the chloro group undergoes Suzuki-Miyaura coupling with boronic acids.

Current Research Landscape

Recent studies focus on:

- Green Synthesis : NHC-catalyzed annulation (2023) reduces reliance on toxic reagents, achieving yields >75%.

- C–F Bond Functionalization : Hydrosilylation and azidation methods enable selective modification of the CF₃ group.

- Environmental Impact : Investigations into microbial degradation pathways address concerns about halogenated aromatics’ persistence.

Properties

IUPAC Name |

2-chloro-4-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORORRDOJJNXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Benzene Derivatives

- The chlorination step involves reacting benzene or substituted benzene derivatives with chlorine gas or chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide.

- Catalysts like phosphorus trichloride or radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide facilitate the reaction.

- Solvents used include chlorinated aromatic solvents like chlorobenzene or benzotrifluoride to dissolve reactants and control reaction kinetics.

- Typical conditions: temperature range 90–100°C, chlorine flow maintained for several hours with UV illumination to initiate radical chlorination.

Methoxylation (Introduction of the Methoxy Group)

- Methoxylation can occur via nucleophilic aromatic substitution on chloro-substituted benzene derivatives.

- Polar aprotic solvents enhance nucleophilicity of methoxide ions, aiding substitution.

- Reaction parameters such as temperature and solvent polarity are optimized to favor substitution at the desired position without side reactions.

Trifluoromethylation

- Trifluoromethylation introduces the trifluoromethyl group (–CF3) onto the aromatic ring.

- Common methods include the use of trifluoromethylating agents such as trifluoromethyl iodide, Ruppert–Prakash reagent (TMSCF3), or copper-mediated trifluoromethylation.

- Reaction conditions are tailored to prevent overreaction or decomposition, often conducted at moderate temperatures (50–120°C) in inert atmospheres.

- The trifluoromethyl group’s strong electron-withdrawing effect influences reactivity and regioselectivity during synthesis.

A closely related trifluoromethoxybenzene compound preparation reported in patent literature outlines a multi-step sequence that can be adapted for 2-chloro-4-methoxy-1-(trifluoromethyl)benzene synthesis:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Radical chlorination of anisole and 4-chlorobenzotrifluoride under UV light with chlorine gas flow | 90–100°C, 4–5 hrs, chlorine flow 15–20 LPH | Radical initiator used; reaction mixture purged with nitrogen post-reaction to remove HCl and residual chlorine |

| 2 | Fluorination of trichloromethoxybenzene with anhydrous hydrogen fluoride (AHF) | 80°C, 4–6 hrs, pressure 30–35 kg/cm² | Conducted in stainless steel autoclave; HCl byproduct removed by purging and distillation |

| 3 | Nitration of trifluoromethoxybenzene using concentrated sulfuric and nitric acids | 0–35°C, 2–5 hrs, chlorinated solvent (e.g., dichloromethane) | Produces mixture of ortho and para isomers with para predominating (~90%); product isolated by solvent extraction and evaporation |

This sequence demonstrates the use of radical chlorination, fluorination, and electrophilic aromatic substitution steps that are mechanistically relevant to the preparation of this compound or its close analogs.

| Reaction Step | Temperature Range | Solvent(s) | Time (hours) | Catalyst/Initiator | Notes |

|---|---|---|---|---|---|

| Chlorination | 90–100°C | Benzotrifluoride, chlorobenzene | 4–5 | AIBN, benzoyl peroxide | UV illumination, chlorine gas flow |

| Methoxylation | 50–120°C | Polar aprotic solvents | 1–12 | Base (e.g., NaOMe) | Enhances nucleophilicity |

| Trifluoromethylation | 50–120°C | Aprotic solvents (e.g., DCM) | 2–6 | Copper catalysts or trifluoromethyl reagents | Inert atmosphere recommended |

| Nitration (analog) | 0–35°C | Dichloromethane, chloroform | 2–5 | H2SO4 and HNO3 | Produces isomeric mixture, para major |

- Purification techniques include distillation, solvent extraction, filtration, and crystallization.

- Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structure and purity.

- Chromatographic methods may be employed to separate isomeric mixtures or remove impurities.

- Reaction monitoring by TLC or GC-MS ensures completion and selectivity.

- Radical chlorination under UV light with controlled chlorine flow yields high selectivity for chlorinated intermediates.

- Use of anhydrous hydrogen fluoride in fluorination steps requires specialized equipment due to corrosive and high-pressure conditions but results in high-purity trifluoromethoxy intermediates.

- Nitration steps produce isomeric mixtures; however, para-substituted isomers predominate, facilitating downstream separation.

- Solvent choice critically affects reaction rates and product isolation efficiency; chlorinated solvents like dichloromethane are preferred for nitration and extraction steps.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Products include substituted benzene derivatives.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include reduced benzene derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chloro-4-methoxy-1-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making it valuable in pharmaceutical chemistry and materials science. The compound's unique structure allows for the introduction of diverse functional groups through nucleophilic substitution reactions, which can lead to the development of novel chemical entities with potential applications in drug discovery and agrochemicals.

Biological Research

Pharmacological Potential

Research has indicated that derivatives of this compound may exhibit biological activity. The presence of the trifluoromethyl group is known to influence the biological properties of compounds, often enhancing their efficacy as pharmaceuticals. Studies have explored its potential as a pharmacophore in drug development, particularly for targeting specific biological pathways or receptors.

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of this compound. Investigations into its carcinogenic potential have been conducted, revealing insights into its effects on various biological systems. For instance, exposure studies in animal models have shown that certain chlorinated compounds can lead to adverse health effects, including carcinogenicity at high doses .

Industrial Applications

Solvent and Coating Agent

In industrial settings, this compound is utilized as a solvent in various formulations, including inks, coatings, and adhesives. Its ability to dissolve high volumes of organic materials makes it an essential component in the production of specialty chemicals . Additionally, it is employed in the automotive industry for applications such as autobody coatings and rust inhibitors.

Environmental Impact and Regulations

The environmental impact of this compound has been assessed through various regulatory frameworks. Studies have highlighted potential human health risks associated with its use, prompting evaluations by agencies such as the Environmental Protection Agency (EPA) and other international bodies . These evaluations focus on exposure levels and recommend guidelines to minimize risks associated with inhalation or skin contact.

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target, leading to improved pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene with structurally analogous benzene derivatives, focusing on substituents, physical properties, and applications:

Key Comparisons :

Electronic Effects :

- The methoxy group in the target compound donates electrons via resonance, partially counteracting the electron-withdrawing effects of -CF₃ and -Cl. In contrast, 4-Chloro-2-methyl-1-(trifluoromethyl)benzene () lacks an EDG, making its aromatic ring more deactivated .

- 2,4-Dichloro-1-(trifluoromethyl)benzene () has two EWGs (-Cl and -CF₃), leading to significantly reduced reactivity in electrophilic substitutions compared to the target compound .

Solubility and Lipophilicity: The methoxy group improves solubility in polar solvents (e.g., ethanol, acetone) compared to methyl or bromo substituents. For example, 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene () is less polar due to bromine’s hydrophobicity . 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene () has higher polarity due to fluorine’s electronegativity, enhancing stability in aqueous matrices .

Reactivity in Synthesis :

- The chloro group at position 2 in the target compound is meta-directing, favoring substitutions at positions 5 or 4. In contrast, 4-Chloro-2-methyl-1-(trifluoromethyl)benzene () directs electrophiles to positions ortho/para to the methyl group .

- 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene () undergoes nucleophilic substitution more readily due to bromine’s superior leaving-group ability compared to chlorine .

Applications :

- The target compound’s balanced EDG/EWG profile makes it suitable for derivatizing polyamines in chromatography (analogous to reagents in ) .

- 2,4-Dichloro-1-(trifluoromethyl)benzene () is used in pesticides due to its stability and lipophilicity .

Research Findings and Data

- Thermodynamic Stability : Compounds with -CF₃ and -OCH₃ (e.g., the target) exhibit lower melting points (~50–70°C) compared to dichloro analogs (~80–100°C) due to reduced symmetry .

- Synthetic Utility : The target compound’s methoxy group facilitates Pd-catalyzed couplings (e.g., Suzuki-Miyaura), whereas brominated analogs () are preferred for SNAr reactions .

- Environmental Impact : Halogenated derivatives like 2,4-dichloro-1-(trifluoromethyl)benzene () show higher environmental persistence compared to methoxy-containing compounds .

Biological Activity

2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, also known as a derivative of trifluoromethyl-substituted aromatic compounds, has garnered attention for its diverse biological activities. This article explores its antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C8H6ClF3O

- CAS Number : 1214346-03-8

This structure contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

The antimicrobial activity is primarily attributed to:

- Disruption of Bacterial Cell Membranes : The compound interferes with the integrity of bacterial membranes, leading to cell lysis.

- Interference with Metabolic Pathways : It disrupts essential metabolic processes within the bacteria.

Case Study

A study conducted on derivatives of thiophene compounds, including this compound, showed broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings

A notable study evaluated the compound's effects on the MDA-MB-231 breast cancer cell line:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 4.67 |

The compound demonstrated significant inhibition of cell proliferation at low concentrations, indicating its potential as an anticancer agent .

The biological effects are linked to:

- Enzyme Modulation : It may act as an allosteric modulator for various receptors and enzymes.

- Activation of Apoptotic Pathways : The compound activates apoptotic signaling cascades, leading to programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

When compared to other thiophene derivatives, this compound shows unique potency and selectivity:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 3-(2,4-Dichlorobenzoyl)thiophene | Moderate | Low |

| 3-(3,5-Dichlorobenzoyl)thiophene | Low | Moderate |

This specificity may be attributed to the distinct electronic properties imparted by the chlorobenzoyl group .

Q & A

Q. How is this compound utilized in designing bioactive molecules (e.g., kinase inhibitors)?

- Methodological Answer : Its trifluoromethyl group enhances metabolic stability and membrane permeability. Use it as a core scaffold for targeting ATP-binding pockets. Structure-activity relationship (SAR) studies can optimize substituents via iterative Suzuki couplings and biochemical assays (e.g., IC measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.